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Compound of Interest

Compound Name: 2,3-Dichlorobenzaldehyde

Cat. No.: B127699 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2,3-
Dichlorobenzaldehyde (C₇H₄Cl₂O), a key intermediate in various chemical syntheses. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition. This

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis.

Chemical Structure and Properties
IUPAC Name: 2,3-Dichlorobenzaldehyde

CAS Number: 6334-18-5[1]

Molecular Formula: C₇H₄Cl₂O[2]

Molecular Weight: 175.01 g/mol [1][2]

Appearance: White to pale yellow crystalline solid[3]

Melting Point: 64-67 °C[1]

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2,3-
Dichlorobenzaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.49 Singlet 1H Aldehyde (-CHO)

7.85 Doublet 1H Aromatic H

7.71 Doublet 1H Aromatic H

7.36 Triplet 1H Aromatic H

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

189.1 Carbonyl Carbon (C=O)

137.9 Aromatic C-Cl

135.0 Aromatic C-Cl

133.4 Aromatic C-H

130.8 Aromatic C-CHO

129.5 Aromatic C-H

127.8 Aromatic C-H

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3070 Weak Aromatic C-H Stretch

2866 Weak Aldehyde C-H Stretch

1701 Strong Carbonyl (C=O) Stretch

1585 Medium Aromatic C=C Stretch

1157 Strong C-Cl Stretch

812 Strong
Aromatic C-H Bend (out-of-

plane)

Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z) Relative Intensity (%)

173 100.0

175 64.0

174 58.1

75 76.2

74 56.9

111 17.4

110 14.4

109 12.8

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid

2,3-Dichlorobenzaldehyde.

NMR Spectroscopy
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A solution of 2,3-Dichlorobenzaldehyde is prepared by dissolving the solid sample in a

deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or higher field

spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans

(typically 16 to 64) are averaged to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically

operating at 100 MHz for carbon. A proton-decoupled pulse sequence is used to simplify the

spectrum to single lines for each unique carbon atom. A wider spectral width is used

compared to ¹H NMR, and a larger number of scans (typically several hundred to thousands)

are required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5

seconds is commonly employed.

Infrared (IR) Spectroscopy
The IR spectrum of solid 2,3-Dichlorobenzaldehyde is typically obtained using an Attenuated

Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc

selenide). A pressure clamp is applied to ensure good contact between the sample and the

crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of

the empty ATR crystal is recorded prior to the sample measurement and automatically

subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry

(GC-MS) system. A dilute solution of 2,3-Dichlorobenzaldehyde in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) of this

solution is injected into the GC.

The GC is equipped with a capillary column (e.g., a 30 m non-polar column like a DB-5ms).

The oven temperature is programmed to start at a low temperature (e.g., 60 °C) and ramp up

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b127699?utm_src=pdf-body
https://www.benchchem.com/product/b127699?utm_src=pdf-body
https://www.benchchem.com/product/b127699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

The separated compound then enters the mass spectrometer.

Electron Ionization (EI) is a common ionization method, where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. The

resulting ions are then separated by their mass-to-charge ratio in the mass analyzer (e.g., a

quadrupole) and detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,3-Dichlorobenzaldehyde.
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Caption: Workflow for the spectroscopic analysis of 2,3-Dichlorobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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